molecular formula C23H21N3OS B4757056 2-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)-3-oxo-3-(1-piperidinyl)propanenitrile

2-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)-3-oxo-3-(1-piperidinyl)propanenitrile

Cat. No. B4757056
M. Wt: 387.5 g/mol
InChI Key: ILEQDXOVGNZRKW-ATJXCDBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)-3-oxo-3-(1-piperidinyl)propanenitrile is a synthetic compound with potential applications in scientific research. It is also known as DPTP and belongs to the class of thiazolylidene compounds. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of DPTP is not fully understood, but it has been suggested that the compound acts by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. DPTP has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. The compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DPTP has been shown to have various biochemical and physiological effects. It exhibits anticancer activity by inducing apoptosis and inhibiting cancer cell growth. DPTP also exhibits anti-inflammatory and antioxidant properties, reducing the production of inflammatory mediators and oxidative stress. Additionally, DPTP has been shown to have antimicrobial activity against various microorganisms.

Advantages and Limitations for Lab Experiments

DPTP has several advantages for lab experiments, including its potential applications in cancer research, inflammation research, and microbiology research. However, the compound has limitations, including its low yield during synthesis and the need for optimization of reaction conditions. Additionally, further studies are needed to fully understand the mechanism of action of DPTP and its potential side effects.

Future Directions

There are several future directions for the study of DPTP. Further optimization of the synthesis method is necessary to improve the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of DPTP and its potential side effects. Future studies could also investigate the potential applications of DPTP in the treatment of various diseases, including cancer, inflammation, and microbial infections.

Scientific Research Applications

DPTP has been studied for its potential applications in scientific research. It has been shown to have anticancer activity and inhibitory effects on the growth of cancer cells. DPTP also exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, DPTP has been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi.

properties

IUPAC Name

(2Z)-2-(3,4-diphenyl-1,3-thiazol-2-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c24-16-20(22(27)25-14-8-3-9-15-25)23-26(19-12-6-2-7-13-19)21(17-28-23)18-10-4-1-5-11-18/h1-2,4-7,10-13,17H,3,8-9,14-15H2/b23-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEQDXOVGNZRKW-ATJXCDBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=C2N(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C\2/N(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)-3-oxo-3-(1-piperidinyl)propanenitrile
Reactant of Route 2
2-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)-3-oxo-3-(1-piperidinyl)propanenitrile
Reactant of Route 3
2-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)-3-oxo-3-(1-piperidinyl)propanenitrile
Reactant of Route 4
2-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)-3-oxo-3-(1-piperidinyl)propanenitrile
Reactant of Route 5
2-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)-3-oxo-3-(1-piperidinyl)propanenitrile
Reactant of Route 6
2-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)-3-oxo-3-(1-piperidinyl)propanenitrile

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